molecular formula C16H15BrN2O3 B4710981 ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4710981
M. Wt: 363.21 g/mol
InChI Key: ROZSGWICHBKFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 2-bromoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2-bromoaniline with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromoanilino group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or dichloromethane.

    Reduction: Reducing agents like hydrogen gas with palladium catalyst, solvents such as ethanol or methanol.

Major Products

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced derivatives with amine groups.

Scientific Research Applications

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE

Uniqueness

ETHYL 3-{[(2-BROMOANILINO)CARBONYL]AMINO}BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

ethyl 3-[(2-bromophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-22-15(20)11-6-5-7-12(10-11)18-16(21)19-14-9-4-3-8-13(14)17/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZSGWICHBKFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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